molecular formula C23H17F3O3 B14345125 (3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-fluorophenyl)cyclopropane-1-carboxylate CAS No. 101492-33-5

(3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-fluorophenyl)cyclopropane-1-carboxylate

Cat. No.: B14345125
CAS No.: 101492-33-5
M. Wt: 398.4 g/mol
InChI Key: FMAIBPYCMBBBQV-UHFFFAOYSA-N
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Description

(3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-fluorophenyl)cyclopropane-1-carboxylate is a synthetic organic compound known for its unique structural features and diverse applications. This compound is characterized by the presence of a cyclopropane ring, which is a three-membered carbon ring, and multiple fluorine atoms, which contribute to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-fluorophenyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-fluorophenyl)cyclopropane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-fluorophenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • (3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-chlorophenyl)cyclopropane-1-carboxylate
  • (3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-bromophenyl)cyclopropane-1-carboxylate
  • (3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-methylphenyl)cyclopropane-1-carboxylate

Uniqueness

The uniqueness of (3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-fluorophenyl)cyclopropane-1-carboxylate lies in its specific combination of functional groups and the presence of multiple fluorine atoms. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

101492-33-5

Molecular Formula

C23H17F3O3

Molecular Weight

398.4 g/mol

IUPAC Name

(3-phenoxyphenyl)methyl 2,2-difluoro-1-(4-fluorophenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C23H17F3O3/c24-18-11-9-17(10-12-18)22(15-23(22,25)26)21(27)28-14-16-5-4-8-20(13-16)29-19-6-2-1-3-7-19/h1-13H,14-15H2

InChI Key

FMAIBPYCMBBBQV-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(F)F)(C2=CC=C(C=C2)F)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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